molecular formula C10H16BNO3S B6153274 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole CAS No. 2246590-73-6

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

Cat. No.: B6153274
CAS No.: 2246590-73-6
M. Wt: 241.1
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Description

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is a boronic ester derivative of thiazole. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole typically involves the reaction of 3-methoxy-1,2-thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to deprotonate the boronic ester.

    Solvents: DMF, THF, and toluene are frequently used solvents for these reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Resulting from oxidation reactions.

    Substituted Thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of biological pathways and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group

Properties

CAS No.

2246590-73-6

Molecular Formula

C10H16BNO3S

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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